molecular formula C23H20FN3O2 B2854905 2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide CAS No. 1286702-42-8

2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2854905
CAS RN: 1286702-42-8
M. Wt: 389.43
InChI Key: NTLIXPMQTLYYNG-UHFFFAOYSA-N
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Description

2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2 and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

Compounds similar to the specified acetamide derivative have been synthesized and evaluated for their Src kinase inhibitory activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were found to inhibit c-Src kinase and showed potential as anticancer agents against various human cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells. This suggests that compounds with similar structures could be explored for their anticancer properties (Asal Fallah-Tafti et al., 2011).

Electrosynthesis and Fluoroorganic Compound Development

Research into the electrosynthesis of fluoroorganic compounds has demonstrated that polyalkylbenzylacetamides can be formed as by-products, highlighting the potential for developing novel fluoroorganic entities for various applications, including pharmaceuticals and agrochemicals (A. Bensadat et al., 1980).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been synthesized and studied for their ligand-protein interactions, demonstrating potential in photovoltaic efficiency modeling. Such studies indicate the relevance of similar compounds in understanding molecular interactions and their applications in renewable energy technologies (Y. Mary et al., 2020).

Antagonist Activities for Neurological Disorders

Certain acetamide derivatives have been identified as potent antagonists for specific receptors implicated in neurological disorders, suggesting potential therapeutic applications for compounds with similar structures. For instance, (indol-3-yl)alkylamides were synthesized and evaluated for their analgesic activity, indicating potential use in pain management (F. Fouchard et al., 2001).

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c1-16-5-4-7-19(13-16)25-21(28)15-27-12-10-17-9-11-26(22(17)23(27)29)14-18-6-2-3-8-20(18)24/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLIXPMQTLYYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3-methylphenyl)acetamide

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